

long-term cycling stability of Li-ion batteries with LiBOB vs LiPF6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium bis(oxalate)borate*

Cat. No.: B027378

[Get Quote](#)

An Objective Comparison of LiBOB and LiPF6 Electrolytes for Long-Term Cycling Stability in Li-ion Batteries

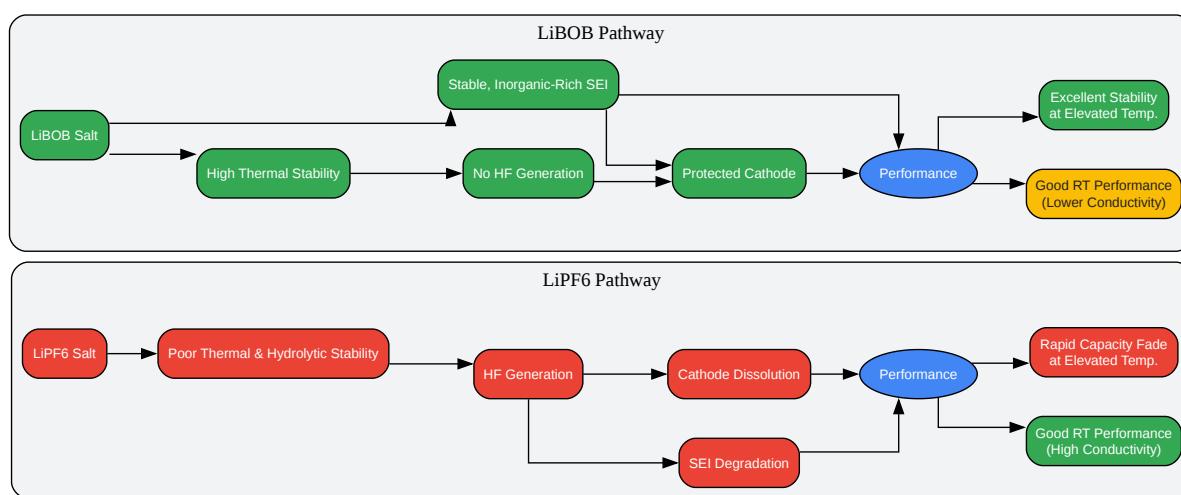
Lithium hexafluorophosphate (LiPF6) has long been the industry-standard electrolyte salt for commercial lithium-ion batteries, primarily due to its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes and effectively passivate the aluminum current collector. [1] However, its inherent thermal and chemical instability presents significant challenges for long-term cycling, especially at elevated temperatures.[1][2][3] This has spurred research into alternative salts, with **Lithium bis(oxalate)borate** (LiBOB) emerging as a prominent candidate. LiBOB offers superior thermal stability but is often hindered by lower ionic conductivity compared to LiPF6.[4][5]

This guide provides a detailed, data-driven comparison of the long-term cycling performance of Li-ion batteries utilizing LiBOB versus LiPF6 electrolytes.

Core Comparison: LiBOB vs. LiPF6

Feature	LiBOB (Lithium bis(oxalate)borate)	LiPF6 (Lithium hexafluorophosphate)
Thermal Stability	High, with a decomposition temperature of up to 300°C.[4]	Poor, with decomposition beginning around 80°C.[4] It is considered safe for use up to 50°C in batteries.[6]
Electrochemical Stability	Wide electrochemical window, stable up to ~4.5V vs. Li+/Li.[7][8]	Prone to decomposition at high voltages and temperatures, which can generate hydrofluoric acid (HF).[1][2]
Ionic Conductivity	Relatively lower than LiPF6-based electrolytes.[4][7]	High, contributing to good rate capability in commercial batteries.[1]
SEI Layer Properties	Forms a stable, inorganic-rich SEI on the anode.[9][10] This SEI is effective in suppressing dendrite growth.[11]	Participates in SEI formation, but the layer can be less stable, especially under thermal stress, leading to continuous SEI breakage and reformation.[1][11]
High-Temperature Performance	Superior cycling stability and capacity retention at elevated temperatures (e.g., 55-60°C).[4][7]	Significant capacity fading at elevated temperatures due to thermal decomposition and subsequent HF generation, which corrodes electrodes.[1][2][7]
Key Advantage	Excellent thermal stability, leading to enhanced safety and superior performance at elevated temperatures.[4][8]	High ionic conductivity and established role in forming an effective SEI on graphite anodes.[1]
Primary Drawback	Lower ionic conductivity can limit rate capability and low-temperature performance.[5][12]	Poor thermal and hydrolytic stability leads to performance degradation and safety concerns.[1][2]

Quantitative Performance Data


The following table summarizes experimental data on the cycling stability of Li-ion cells with LiBOB and LiPF6 electrolytes under various conditions.

Electrode Pair	Temperature	Cycles	C-Rate	Parameter	LiBOB Performance	LiPF6 Performance	Source
LiMn ₂ O ₄ /Li	Room Temp.	30	< 1C	Capacity Retention	98.4%	73.88%	[7]
LiMn ₂ O ₄ /Li	60°C	100+	> 1C	Cycling Stability	Cycled better than LiPF6	Lower stability	[4]
LNFMO/Graphite	30°C	80	C/10	Capacity Retention	80% (with 1% LiBOB additive)	18%	[13]
LNFMO/Graphite	45°C	80	C/10	Capacity Retention	40% (with 1% LiBOB additive)	5%	[13]
MCMB/LiMn ₁ /3Ni ₁ /3Co ₁ /3O ₂	55°C	N/A	N/A	Capacity Retention	Increases with LiBOB concentration	Lower retention	[5]
Li/LiMn ₂ O ₄	55°C	5	40mA/g	Capacity Stability	Stable performance	Unstable, 19% drop after 5 cycles	[7]

Degradation and Stability Mechanisms

The primary difference in long-term stability stems from the chemical nature of the two salts. LiPF₆ is susceptible to thermal decomposition and hydrolysis (reaction with trace water), which produces highly reactive species like phosphorus pentafluoride (PF₅) and hydrofluoric acid (HF).[1][2] HF attacks both the cathode and anode, leading to the dissolution of transition metals from the cathode (like Mn) and degradation of the SEI layer, which increases impedance and reduces capacity.[2][7]

In contrast, LiBOB is thermally robust and does not contain fluorine, thus avoiding the issue of HF generation.[7] The BOB anion decomposes on the electrode surfaces to form a stable, protective SEI layer rich in inorganic species.[4][9][10] This LiBOB-derived SEI is particularly effective at elevated temperatures, preventing electrolyte decomposition and minimizing capacity loss over extended cycling.[14][15]

[Click to download full resolution via product page](#)

Caption: Comparative pathways of LiPF6 and LiBOB affecting battery stability.

Experimental Protocols

A generalized protocol for evaluating the long-term cycling stability of Li-ion batteries with different electrolytes is outlined below.

1. Electrode and Cell Preparation:

- **Electrodes:** Commercial-grade electrodes (e.g., LiMn₂O₄ cathode, graphite anode) are typically used.^[4] Electrodes are dried under vacuum at an elevated temperature (e.g., 80–120°C) for several hours to remove moisture.
- **Electrolyte Preparation:** Electrolytes are prepared inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm. The salt (LiPF₆ or LiBOB) is dissolved in a mixture of carbonate solvents, such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC) or diethyl carbonate (DEC), to a standard concentration (e.g., 1.0 M).^[4]
- **Cell Assembly:** Coin cells (e.g., 2032-type) are assembled in the glovebox. The standard configuration consists of the cathode, a microporous separator, and the anode.^{[4][13]} The cell is filled with the prepared electrolyte.

2. Formation and Cycling:

- **Formation Cycles:** Before aging tests, cells typically undergo one to three "formation" cycles at a low C-rate (e.g., C/10 or C/20).^[7] This step is crucial for the initial formation of a stable SEI layer.
- **Galvanostatic Cycling:** The core of the experiment involves continuous charge-discharge cycling using a battery cycler.^[16]
 - **Charge Protocol:** Constant Current-Constant Voltage (CC-CV). The cell is charged at a defined C-rate (e.g., 0.5C or 1C) to an upper cutoff voltage, then held at that voltage until the current drops to a specified value (e.g., C/20).^[17]

- Discharge Protocol: Constant Current (CC). The cell is discharged at the same or a different C-rate to a lower cutoff voltage.[[17](#)]
- Rest Periods: A rest period (e.g., 10-60 minutes) may be included after charging and/or discharging.[[17](#)]
- Temperature Control: For elevated temperature tests, cells are placed inside a temperature-controlled chamber set to the desired temperature (e.g., 55°C or 60°C) and allowed to acclimate before cycling begins.[[4](#)][[16](#)][[18](#)]

3. Characterization and Analysis:

- Reference Performance Tests (RPTs): Periodically (e.g., every 50 or 100 cycles), the long-term cycling is paused to perform a characterization cycle at a low C-rate (e.g., C/10) to accurately measure the remaining capacity and coulombic efficiency.[[19](#)]
- Electrochemical Impedance Spectroscopy (EIS): EIS is performed at set intervals to monitor changes in cell impedance, which provides insights into the evolution of the SEI and charge transfer resistance.[[4](#)][[11](#)]
- Post-Mortem Analysis: After cycling, cells are disassembled inside a glovebox for analysis. Techniques like Scanning Electron Microscopy (SEM) are used to examine electrode morphology, and X-ray Photoelectron Spectroscopy (XPS) is used to determine the chemical composition of the SEI layer.[[4](#)][[9](#)][[10](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 248th ECS Meeting (October 12-16, 2025) [[ecs.confex.com](#)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. (In-)Stability of LiPF6-based Electrolytes for Lithium-ion Batteries [[research.chalmers.se](#)]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding SEI evolution during the cycling test of anode-free lithium-metal batteries with LiDFOB salt - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Understanding SEI evolution during the cycling test of anode-free lithium-metal batteries with LiDFOB salt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of LiBOB additive on cycle-performance degradation of lithium mono-chelated borate electrolytes: minimize the crosstalk-derived deterioration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Impact of LiBOB additive on cycle-performance degradation of lithium mono-chelated borate electrolytes: minimize the crosstalk-derived deterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. arts.units.it [arts.units.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [long-term cycling stability of Li-ion batteries with LiBOB vs LiPF6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027378#long-term-cycling-stability-of-li-ion-batteries-with-libob-vs-lipf6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com